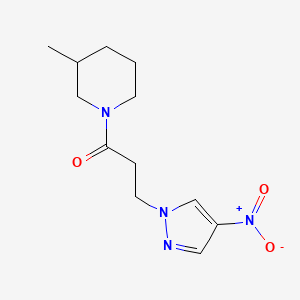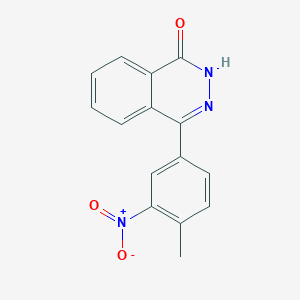![molecular formula C21H21N3O4S B10897486 6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one](/img/structure/B10897486.png)
6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.
Cyclization Reactions: These intermediates undergo cyclization to form the pyrimidinone core.
Substitution Reactions: Functional groups are introduced through substitution reactions, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus oxychloride, halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function or altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares structural similarities but differs in functional groups and biological activity.
Indole Derivatives: These compounds have similar aromatic structures and are studied for their diverse biological activities.
Uniqueness
6-AMINO-2-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-(3-METHYLPHENYL)-4(1H)-PYRIMIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C21H21N3O4S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
6-amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O4S/c1-13-5-4-6-15(9-13)24-19(22)11-20(26)23-21(24)29-12-16(25)14-7-8-17(27-2)18(10-14)28-3/h4-11H,12,22H2,1-3H3 |
InChI 键 |
AVDIZZWRYGZJMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B10897406.png)

![2-amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10897443.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10897444.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol](/img/structure/B10897445.png)
![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897452.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10897462.png)
![3-{[4-(Diethylamino)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897463.png)
![7-phenyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897471.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10897474.png)
![2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10897479.png)
![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
![N-(2,5-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897491.png)
